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N(4), O(2')-Dimethylcytidine - 13048-95-8

N(4), O(2')-Dimethylcytidine

Catalog Number: EVT-329991
CAS Number: 13048-95-8
Molecular Formula: C11H17N3O5
Molecular Weight: 271.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .

Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .

Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .

Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and reactivity. Techniques such as thermal analysis, solubility tests, and reactivity tests are often used .

Cytidine

2'-O-methylcytidine

Relevance: 2'-O-methylcytidine is closely related to N(4),O(2')-dimethylcytidine, as both compounds are cytidine derivatives with a methyl group at the 2' position of the ribose. The difference lies in the additional methylation at the N4 position of cytosine in N(4),O(2')-dimethylcytidine. []

N(4)-methylcytidine

Ribose-methylated mononucleotides (Nmp)

Relevance: The provided research uses mass spectrometry techniques that can detect generic ribose methylation. [] This means that while seeking out N(4),O(2')-dimethylcytidine, the methods would also pick up signal from compounds like 2'-O-methyladenosine, 2'-O-methylguanosine, etc., as they share this ribose modification.

Cytidine diphosphate 6-deoxy-3-C-methyl-2-O-methyl-4-O-(O-methyl-glycolyl)-L-aldohexopyranose

Compound Description: This complex nucleotide sugar is involved in the biosynthesis of branched-chain deoxysugars and was isolated from Azotobacter vinelandii. []

4'-C-aminomethyl-2'-O-methyl uridine and cytidine

Compound Description: These are synthetically modified nucleotides investigated for their potential in improving the therapeutic properties of siRNAs. They involve modifications at both the 2' position of the ribose (methylation) and the 4' position (aminomethyl group). []

Classification

N(4), O(2')-Dimethylcytidine is classified as a nucleoside analog. It is a derivative of cytidine, which is one of the four nucleosides that make up RNA. The presence of methyl groups alters its chemical properties and biological functions compared to unmodified cytidine.

Synthesis Analysis

The synthesis of N(4), O(2')-Dimethylcytidine typically involves a multi-step process that includes the methylation of cytidine. One common method utilizes methyl iodide in the presence of a base such as sodium hydride to introduce the methyl groups at the appropriate positions.

General Synthesis Steps:

  1. Starting Material: Cytidine is used as the starting material.
  2. Methylation Reaction:
    • Sodium hydride is added to a solution of cytidine in a suitable solvent (e.g., tetrahydrofuran) at low temperatures.
    • Methyl iodide is introduced to the reaction mixture, allowing for methylation at the N(4) position.
  3. Second Methylation: A second methylation step targets the O(2') position, typically using similar conditions.
  4. Purification: The product is purified using silica gel chromatography.

This method can yield N(4), O(2')-Dimethylcytidine in moderate to high purity, depending on the reaction conditions and purification steps employed .

Molecular Structure Analysis

N(4), O(2')-Dimethylcytidine has a specific molecular structure characterized by:

  • Base: The pyrimidine base is cytosine with a methyl group at the N(4) position.
  • Sugar Component: The ribose sugar has a methyl group at the O(2') position.

Structural Data:

  • Chemical Formula: C₁₃H₁₅N₃O₅
  • Molecular Weight: 281.28 g/mol
  • The presence of these substituents affects both the sterics and electronic properties of the molecule, influencing its interactions with enzymes and other nucleic acids.
Chemical Reactions Analysis

N(4), O(2')-Dimethylcytidine can participate in various chemical reactions typical for nucleosides:

  • Base Pairing: It retains some ability to pair with guanine but may exhibit altered pairing fidelity due to steric hindrance from the methyl groups.
  • Enzymatic Reactions: The modified nucleoside can affect enzyme recognition during transcription and reverse transcription processes, potentially leading to changes in mutation rates during viral replication .
Mechanism of Action

The mechanism of action for N(4), O(2')-Dimethylcytidine primarily revolves around its role in RNA structure and function:

  • Base Pairing Specificity: The methylation at N(4) can disrupt normal Watson-Crick pairing with guanine, potentially leading to wobble base pairing or reduced fidelity during RNA synthesis .
  • Impact on Enzyme Activity: The presence of these modifications may alter how RNA polymerases and reverse transcriptases recognize and incorporate nucleotides, influencing transcription efficiency and accuracy.
Physical and Chemical Properties Analysis

N(4), O(2')-Dimethylcytidine exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents like water and methanol due to its hydrophilic sugar backbone.
  • Thermal Stability: Exhibits stability under physiological conditions, although modifications can influence melting temperatures when incorporated into oligonucleotides.

Key Properties:

  • Melting Point: Typically higher than unmodified nucleosides due to increased stacking interactions from methylation.
  • Spectroscopic Properties: Characteristic absorption spectra can be observed in UV-visible spectroscopy, aiding in quantification and analysis.
Applications

N(4), O(2')-Dimethylcytidine has several significant applications in scientific research:

  • RNA Modification Studies: Used as a model compound to study how modifications affect RNA structure, stability, and function.
  • Therapeutic Development: Potential applications in developing antiviral therapies by targeting viral RNA polymerases that interact differently with modified nucleosides.
  • Biotechnological Applications: Utilized in designing oligonucleotide probes or primers that require enhanced stability or specificity .
Introduction to N(4),O(2')-Dimethylcytidine

N(4),O(2')-Dimethylcytidine represents a dually modified nucleoside within the expanding landscape of epitranscriptomics, featuring methylation at both the exocyclic amino group (N4-position) of the cytosine base and the oxygen atom (O2'-position) of the ribose sugar. This dual modification combines functional groups known to independently influence RNA stability, structure, and protein interactions. While comprehensive characterization specifically targeting N(4),O(2')-dimethylcytidine remains less extensive than for more prevalent modifications like N(6)-methyladenosine, emerging evidence positions it as a structurally unique player in RNA-mediated biological processes [2] [3] [5].

Historical Discovery and Early Identification in Prokaryotic RNA

The identification of methylated cytidine derivatives in RNA traces back to foundational studies on prokaryotic ribosomal and transfer RNA conducted throughout the mid-20th century. Early chromatographic and spectroscopic analyses of hydrolyzed RNA from bacteria and archaea revealed a complex array of modified nucleosides, including various methylated cytosines [3]. While initial characterizations often focused on more abundant modifications like 5-methylcytidine or pseudouridine, the development of refined separation and mass spectrometry techniques gradually enabled the detection of less prevalent species, including cytidine methylated at the N4-position [2].

The discovery of modifications involving the ribose sugar, notably 2'-O-methylation, paralleled these findings, recognized early for their contribution to RNA stability and resistance to degradation [3]. The specific identification of nucleosides harboring both base and ribose methylations, such as N(4),O(2')-dimethylcytidine, emerged from more sophisticated analyses of RNA hydrolysates, particularly in thermophilic prokaryotes where RNA modification complexity is often heightened. Early indications stemmed from observing mass shifts in nucleoside analyses corresponding to the addition of two methyl groups (+28 Da) to cytidine, followed by targeted characterization using techniques like nuclear magnetic resonance spectroscopy to pinpoint the modification sites as N4 and O2' [2] [3] [5]. These discoveries were pivotal in establishing the chemical diversity of the prokaryotic epitranscriptome.

Structural Distinction from Related Methylated Cytidines

N(4),O(2')-Dimethylcytidine possesses a unique structural identity defined by the specific locations of its methyl groups, setting it apart from other common methylated cytidine derivatives. Key distinctions include:

  • Versus N(4)-Methylcytidine (m⁴C): m⁴C features methylation solely at the N4-position of the cytosine base. The N4-methyl group can participate in hydrogen bonding but introduces steric bulk that can subtly alter base pairing geometry compared to unmodified cytidine. Crucially, m⁴C lacks the 2'-O-methylation on the ribose, which significantly impacts the sugar-phosphate backbone conformation and RNA stability [2].
  • Versus 5-Methylcytidine (m⁵C): m⁵C, one of the most studied RNA modifications, involves methylation at the C5 position of the cytosine ring. This methylation occurs within the aromatic ring system, altering its electronic properties and creating a hydrophobic patch. It fundamentally differs from N(4),O(2')-dimethylcytidine in both the site of base methylation (C5 vs N4) and the absence of ribose methylation [3] [6].
  • Versus N(4),N(4)-Dimethylcytidine (m⁴₂C): m⁴₂C involves the addition of two methyl groups to the N4-exocyclic amine, resulting in a dimethylamino group (-N(CH₃)₂). This modification profoundly disrupts the standard Watson-Crick base pairing potential because the dimethylamino group cannot effectively donate two hydrogen bonds. In contrast, N(4),O(2')-dimethylcytidine retains a mono-methylated amino group (-NHCH₃) capable of hydrogen bond donation, preserving more canonical base pairing possibilities while adding the sugar modification [2] [4] [5].
  • Versus 2'-O-Methylcytidine (Cm): Cm features methylation only on the 2'-hydroxyl group of the ribose. This modification stabilizes the C3'-endo sugar pucker, enhances nuclease resistance, and influences RNA structure and interactions but leaves the cytosine base itself unmodified [3].

The defining structural feature of N(4),O(2')-dimethylcytidine is the combination of N4-methylation on the base and 2'-O-methylation on the ribose. This dual modification confers distinct physicochemical properties: the N4-methyl group modulates hydrogen bonding capacity and base stacking, while the 2'-O-methyl group locks the sugar conformation and protects the adjacent phosphodiester bond from hydrolysis. This synergy likely underpins its unique biological roles.

Table 1: Structural Comparison of Methylated Cytidine Derivatives

ModificationAbbreviationMethylation Site(s)Key Structural Features
CytidineCNoneStandard Watson-Crick base pairing; flexible ribose.
N(4)-Methylcytidinem⁴CN4 position of baseRetains H-bond donor (N⁴-H), but altered sterics; flexible ribose.
5-Methylcytidinem⁵CC5 position of baseHydrophobic patch on base ring; maintains standard base pairing; flexible ribose.
N(4),N(4)-Dimethylcytidinem⁴₂CN4 position (dimethylation)Loses H-bond donor (N⁴-H₂), severely disrupts WC pairing; flexible ribose.
2'-O-MethylcytidineCmO2' position of riboseStabilizes C3'-endo sugar pucker; nuclease resistance; unmodified base.
N(4),O(2')-Dimethylcytidine-N4 position of base AND O2' position of riboseAlters base H-bonding/sterics AND stabilizes sugar pucker/backbone. Synergistic effects.

Biological Relevance in RNA Epitranscriptomics

N(4),O(2')-Dimethylcytidine contributes to the intricate regulatory layer of RNA epitranscriptomics through the combined effects of its methylations:

  • RNA Structure and Stability: The 2'-O-methyl group is a well-established stabilizer of RNA secondary and tertiary structures. It promotes the C3'-endo sugar conformation prevalent in A-form helicies, enhances base stacking, and significantly increases resistance to both enzymatic and alkaline hydrolysis by blocking nucleophilic attack at the phosphodiester bond. The N4-methyl group contributes to base stability and can modulate local flexibility and helical parameters through altered stacking interactions and hydrogen bonding potential. Together, these modifications likely enhance the thermal stability of RNA molecules, potentially analogous to the role of related modifications in thermophiles [3] [5].
  • Modulation of RNA-Protein Interactions: Both methylation sites can directly influence how RNA is recognized by proteins. The 2'-O-methyl group can sterically hinder or electrostatically alter interactions with RNA-binding domains, particularly those that contact the 2' hydroxyl or the adjacent phosphate oxygen. The N4-methyl group alters the hydrogen bonding landscape and surface topology of the base, potentially creating or disrupting specific binding sites for "reader" proteins within ribonucleoprotein complexes. This dual modification could serve as a sophisticated recognition element or modulate the affinity of RNA for specific protein partners [3].
  • Functional Roles in Specific RNA Classes: While a comprehensive mapping of N(4),O(2')-dimethylcytidine across the transcriptome is still evolving, its presence suggests functional importance in specific contexts:
  • Ribosomal RNA (rRNA): Modifications in rRNA, particularly in functional regions like the decoding center or peptidyl transferase center, are crucial for accurate and efficient protein synthesis. The structural stabilization offered by the dual methylation in N(4),O(2')-dimethylcytidine could be critical for maintaining ribosomal integrity under stress conditions or optimizing translational fidelity. Its potential location in structured regions would leverage both the base and sugar modifications [4] [5].
  • Transfer RNA (tRNA): tRNAs are heavily modified, and modifications often fine-tune structure, stability, and codon recognition. The N4-methyl group could subtly influence codon-anticodon interactions, while the 2'-O-methylation would enhance overall tRNA stability. The combination might be particularly relevant in tRNAs recognizing specific codons or under specific cellular conditions [3].
  • Regulatory RNAs: The potential for N(4),O(2')-dimethylcytidine to act as a specific signal or modulator of RNA-protein interactions positions it as a candidate modification for involvement in the regulation mediated by small non-coding RNAs (e.g., miRNAs, siRNAs) or long non-coding RNAs (lncRNAs), influencing their processing, stability, or target engagement [3].

Table 2: Biological Implications of N(4),O(2')-Dimethylcytidine Methylation Sites

Modification SitePrimary Biochemical ConsequencesPotential Biological Roles
N4-Methylation (Base)Alters H-bonding capacity; Modifies steric bulk/base stacking; Increases hydrophobicity.Modulation of RNA secondary structure; Altered RNA-protein interactions; Potential effects on decoding fidelity (in rRNA) or codon recognition (in tRNA).
2'-O-Methylation (Ribose)Locks ribose in C3'-endo conformation; Sterically blocks 2' OH; Increases hydrophobicity; Shields phosphodiester backbone.Enhanced RNA thermal/structural stability; Resistance to nucleases and hydrolysis; Promotion of A-form helix; Modulation of RNA-protein/RNA-RNA interactions.
Combined (N4 & O2')Synergistic stabilization of structure; Complex alteration of molecular surface for recognition; Enhanced protection.Optimization of functional RNA structures (e.g., ribosomes under stress); Sophisticated control of RNP assembly/function; Potential regulatory signal in non-coding RNAs.

The biological significance of N(4),O(2')-dimethylcytidine thus stems from the integration of effects from both its methyl modifications, contributing to the structural robustness, functional specificity, and regulatory potential of the RNA molecules it decorates within the dynamic epitranscriptome [2] [3] [4].

Properties

CAS Number

13048-95-8

Product Name

N(4), O(2')-Dimethylcytidine

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one

Molecular Formula

C11H17N3O5

Molecular Weight

271.27 g/mol

InChI

InChI=1S/C11H17N3O5/c1-12-7-3-4-14(11(17)13-7)10-9(18-2)8(16)6(5-15)19-10/h3-4,6,8-10,15-16H,5H2,1-2H3,(H,12,13,17)/t6-,8-,9-,10-/m1/s1

InChI Key

BNXGRQLXOMSOMV-PEBGCTIMSA-N

SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC

Synonyms

N(4), O(2')-dimethylcytidine

Canonical SMILES

CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC

Isomeric SMILES

CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC

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